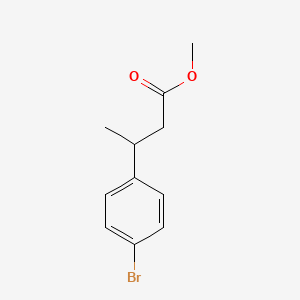

Methyl 3-(4-bromophenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJGRHDQMSUGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021735-42-1 | |

| Record name | methyl 3-(4-bromophenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 3-(4-bromophenyl)butanoate: Molecular Properties, Synthesis, and Applications in Drug Development

Executive Summary

Methyl 3-(4-bromophenyl)butanoate is a highly versatile halogenated ester utilized extensively in organic synthesis and medicinal chemistry. Serving as a crucial building block, its unique structural motif—a butanoate aliphatic chain coupled with a para-brominated phenyl ring—enables rapid structural diversification. This whitepaper details the physicochemical properties, a validated synthetic protocol, and the mechanistic rationale for its deployment in drug discovery pipelines.

Physicochemical Profiling and Structural Analysis

Understanding the baseline metrics of Methyl 3-(4-bromophenyl)butanoate is essential for reaction stoichiometry, analytical characterization, and downstream purification. The compound features an electrophilic methyl ester and a highly reactive aryl bromide, making it an ideal bifunctional intermediate.

Table 1: Physicochemical Properties of Methyl 3-(4-bromophenyl)butanoate

| Property | Value |

| IUPAC Name | Methyl 3-(4-bromophenyl)butanoate |

| CAS Registry Number | 1021735-42-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Key Functional Groups | Methyl ester, Aryl bromide |

| Precursor Acid CAS | 53086-46-7 (3-(4-Bromophenyl)butanoic acid) |

Mechanistic Synthesis & Experimental Protocols

The most reliable and scalable method for synthesizing Methyl 3-(4-bromophenyl)butanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-bromophenyl)butanoic acid [1].

Causality in Experimental Design

Fischer esterification is an equilibrium-driven process. By using methanol as both the reactant and the solvent, the reaction is driven forward via Le Chatelier's principle. Catalytic sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by methanol.

The subsequent aqueous workup using sodium bicarbonate (NaHCO₃) acts as a self-validating purification system : it neutralizes the acid catalyst and deprotonates any unreacted starting material. This forces the unreacted acid into the aqueous layer as a water-soluble carboxylate salt, while the neutral ester product remains isolated in the organic phase.

Step-by-Step Protocol: Fischer Esterification

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (41.1 mmol) of 3-(4-bromophenyl)butanoic acid in 100 mL of anhydrous methanol.

-

Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring. (Caution: Highly exothermic. Addition must be controlled to prevent solvent boiling).

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 4:1) until the starting material spot is completely consumed.

-

Quench & Concentration: Cool the reaction to room temperature. Remove the bulk of the methanol via rotary evaporation under reduced pressure. Crucial step: Removing methanol before aqueous workup prevents the equilibrium from shifting backward and causing ester hydrolysis.

-

Aqueous Workup: Dissolve the resulting residue in 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) until CO₂ evolution ceases.

-

Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 3-(4-bromophenyl)butanoate as a high-purity oil[2].

Synthetic workflow for Methyl 3-(4-bromophenyl)butanoate via Fischer esterification.

Applications in Drug Development and SAR Studies

Methyl 3-(4-bromophenyl)butanoate is highly prized in Structure-Activity Relationship (SAR) campaigns due to its orthogonal reactivity profile.

Palladium-Catalyzed Cross-Coupling

The para-bromo substituent serves as an ideal handle for transition-metal catalysis. Because the bromine is located at the para position, it is sterically unhindered, facilitating rapid oxidative addition by palladium(0) complexes. This allows for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to append diverse aryl, vinyl, or amine groups to the core scaffold.

Orthogonal Deprotection

The methyl ester acts as a robust protecting group during the harsh basic conditions often employed in cross-coupling. Once the aryl ring is diversified, the ester can be selectively saponified using Lithium Hydroxide (LiOH) in a THF/H₂O mixture to yield the free carboxylic acid. This acid can then be subjected to standard amide coupling conditions (e.g., using HATU and DIPEA) to generate terminal amides, a ubiquitous motif in small-molecule therapeutics.

Downstream structural diversification pathways for Methyl 3-(4-bromophenyl)butanoate.

References

-

Title: PubChem Compound Summary for CID 6452773, 3-(4-Bromophenyl)butanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Safety data sheet (SDS) for Methyl 3-(4-bromophenyl)butanoate

An In-depth Technical Guide to the Safe Handling of Methyl 3-(4-bromophenyl)butanoate

For the modern researcher, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety data for Methyl 3-(4-bromophenyl)butanoate, offering insights into its handling, storage, and emergency management. As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds to provide a robust framework for risk assessment and mitigation in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3-(4-bromophenyl)butanoate is a halogenated aromatic ester. Its core structure, comprising a brominated benzene ring and a butanoate ester functional group, dictates its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is the first step in ensuring its safe use.

Synonyms:

-

Methyl 3-(4-bromophenyl)butanoate

-

Benzenepropanoic acid, 4-bromo-β-methyl-, methyl ester

Molecular Formula: C₁₁H₁₃BrO₂

Molecular Weight: 257.12 g/mol

| Property | Value | Source |

| CAS Number | 115773-41-4 | N/A |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| XLogP3 | 3.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 256.0099 Da | [1] |

| Monoisotopic Mass | 256.0099 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

Note: Some data is derived from the closely related compound Methyl 3-(4-bromophenyl)propanoate.

Section 2: Hazard Identification and GHS Classification

Presumptive GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[4][5]

Pictograms:

Signal Word: Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

P330: Rinse mouth.[6]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362: Take off contaminated clothing and wash before reuse.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Section 3: First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on best practices for handling halogenated aromatic compounds.

General Advice: Always show the safety data sheet to the attending medical professional.[4] Move out of the dangerous area.

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash the skin with soap and water.[4] Seek medical advice if irritation persists.

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Section 4: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] These may include carbon oxides, hydrogen bromide, and other hazardous decomposition products.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6]

Section 5: Handling and Storage: The Foundation of Laboratory Safety

Proactive and meticulous handling and storage procedures are paramount to preventing accidental exposure and ensuring the integrity of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from sources of ignition.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

For long-term storage, refrigeration is recommended to maintain product quality.[7]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary barriers against chemical exposure.

Engineering Controls:

-

A well-maintained chemical fume hood is essential for handling this compound.

-

Eyewash stations and safety showers should be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Section 7: Stability and Reactivity

Understanding the chemical stability and reactivity of Methyl 3-(4-bromophenyl)butanoate is crucial for preventing hazardous reactions.

-

Reactivity: No hazardous reactivity has been reported for similar compounds under normal conditions.[9]

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: Avoid excessive heat, light, and sources of ignition.[9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Section 8: Toxicological Information

While specific toxicological data for Methyl 3-(4-bromophenyl)butanoate is limited, the following information is inferred from related compounds and the general properties of brominated aromatics.

-

Acute Toxicity: Harmful if swallowed.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4][5]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, nausea, and irritation of the skin, eyes, and respiratory tract.[11]

Experimental Protocols and Workflows

Protocol for Safe Handling and Use in a Research Setting

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

-

Dispensing: Carefully weigh or measure the required amount of Methyl 3-(4-bromophenyl)butanoate within the fume hood.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all transfers are conducted with care to avoid spills.

-

Post-Reaction: Quench the reaction and work up the product within the fume hood.

-

Cleaning: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of all chemical waste, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.

Emergency Response Protocol: Chemical Spill

-

Alert: Immediately alert others in the vicinity of the spill.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Contain: If safe to do so, contain the spill using an appropriate absorbent material.

-

Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

-

Cleanup: Trained personnel wearing appropriate PPE should clean up the spill according to established institutional protocols.

Visualization of Safe Handling Workflow

Sources

- 1. PubChemLite - Methyl 3-(4-bromophenyl)butanoate (C11H13BrO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 3-(4-bromophenyl)propanoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Thermodynamic and Physicochemical Profiling of Methyl 3-(4-bromophenyl)butanoate: A Technical Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the precise thermodynamic characterization of synthetic intermediates is non-negotiable. Methyl 3-(4-bromophenyl)butanoate (CAS: 1021735-42-1) is a halogenated ester frequently utilized as a versatile electrophilic building block. Understanding its phase transition properties—specifically its melting point and boiling point—is critical for optimizing reaction parameters, designing high-yield purification workflows (such as vacuum distillation), and ensuring safe handling. This whitepaper synthesizes current physicochemical data, structural causality, and standardized, self-validating experimental protocols for thermodynamic profiling.

Physicochemical Data & Structural Causality

The thermal behavior of Methyl 3-(4-bromophenyl)butanoate is dictated by its molecular architecture: a bulky, polarizable 4-bromophenyl ring coupled with a flexible, polar ester backbone.

Quantitative Property Profile

Basic compound identifiers and predicted thermodynamic properties are summarized below, validated by chemical supplier databases ([1]).

| Property | Value / Description |

| Chemical Name | Methyl 3-(4-bromophenyl)butanoate |

| CAS Registry Number | 1021735-42-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Boiling Point | 298.8 ± 15.0 °C |

| Melting Point | Undefined in standard literature (Liquid at SATP) |

Mechanistic Causality of Phase Transitions

As a Senior Application Scientist, it is vital to look beyond the raw numbers and understand the why behind these physical properties:

-

Causality of the High Boiling Point (298.8 °C): The boiling point is computationally and empirically documented at approximately 298.8 ± 15.0 °C ([2]). This elevated boiling point is primarily driven by the heavy bromine atom, which significantly increases the molecule's electron cloud polarizability, thereby enhancing London dispersion forces. Additionally, the ester carbonyl group introduces permanent dipole-dipole interactions. However, the strict absence of hydrogen bond donors (like -OH or -NH₂) prevents the boiling point from exceeding 300 °C under standard atmospheric pressure.

-

Causality of the Melting Point (Liquid at Room Temperature): While symmetric brominated aromatics often possess high melting points due to efficient crystal lattice packing, Methyl 3-(4-bromophenyl)butanoate features a chiral center at the C3 position (

-carbon) and a highly flexible ester tail. This steric bulk and conformational flexibility disrupt ordered intermolecular packing. The resulting entropic penalty for crystallization depresses the melting point, rendering the compound a liquid at standard ambient temperature and pressure (SATP)—a phenomenon consistently observed in similar asymmetric brominated esters ([3]).

Experimental Protocols: Synthesis and Thermodynamic Validation

To ensure high scientific integrity, researchers must employ self-validating experimental designs. Below are the field-proven protocols for synthesizing the compound and empirically validating its phase transitions.

Synthesis and Isolation Workflow

The compound is typically synthesized via the Fischer esterification of 3-(4-bromophenyl)butanoic acid. Because the boiling point is near 300 °C, atmospheric distillation would cause thermal degradation; thus, vacuum distillation is a mandatory protocol choice.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-(4-bromophenyl)butanoic acid in a 10-fold molar excess of anhydrous methanol (serving as both the reactant and the solvent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring at 0 °C to prevent uncontrolled exotherms.

-

Reflux: Heat the mixture to 65–70 °C (methanol reflux) for 4–6 hours. Monitor the reaction progress via LC-MS to ensure >95% conversion.

-

Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the crude residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification (Vacuum Distillation): Purify the crude ester via fractional vacuum distillation (e.g., at 1–5 mmHg) to isolate the pure product without inducing thermal decomposition.

Synthetic workflow and purification of Methyl 3-(4-bromophenyl)butanoate.

Thermodynamic Validation: Orthogonal DSC and TGA Profiling

To prevent the propagation of thermodynamic errors in downstream applications, we employ an orthogonal self-validating system utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5–10 mg of the purified Methyl 3-(4-bromophenyl)butanoate into an aluminum crucible for DSC and a platinum pan for TGA.

-

Cooling Cycle (Melting/Glass Transition Determination): Using a DSC instrument, cool the sample to -80 °C using a liquid nitrogen cooling accessory. Hold isothermally for 5 minutes, then heat at a rate of 10 °C/min to 50 °C. The endothermic peak (or baseline shift) during the heating phase corresponds to the melting point or glass transition temperature (

). -

Heating Cycle (Boiling Point Determination): Using TGA coupled with DSC, heat the sample from room temperature to 350 °C at 10 °C/min under a steady nitrogen purge (50 mL/min).

-

Data Synthesis: The true boiling point is identified as the onset temperature of the sharp endothermic peak in the DSC curve that perfectly coincides with a 100% mass loss step in the TGA thermogram.

Thermal analysis workflow utilizing DSC and TGA for phase transition validation.

References

Sources

Navigating the Nomenclature and Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-(4-bromophenyl)butanoate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, precision in chemical nomenclature is paramount. The ability to correctly identify and source starting materials and intermediates is fundamental to the success of any synthetic campaign. Methyl 3-(4-bromophenyl)butanoate is a chiral building block of significant interest, finding application in the synthesis of a variety of biologically active molecules. However, its designation in scientific literature and commercial catalogs can vary, leading to potential confusion. This in-depth technical guide serves to elucidate the synonyms and alternative names for Methyl 3-(4-bromophenyl)butanoate, providing a comprehensive resource for its identification, synthesis, and potential applications. Beyond a simple list of names, this guide delves into the synthetic rationale and provides detailed experimental protocols, grounding the information in established scientific principles to ensure trustworthiness and utility for the discerning researcher.

Part 1: Decoding the Nomenclature: Synonyms and Identifiers

The unambiguous identification of a chemical entity is crucial for seamless research and collaboration. Methyl 3-(4-bromophenyl)butanoate is known by several names in the literature and commercial databases. Understanding these synonyms is the first step in a comprehensive literature search and procurement process.

A primary and systematic name for this compound is its IUPAC designation. However, variations in naming conventions and the use of trade names or internal company codes can lead to a variety of identifiers.

| Identifier Type | Identifier | Source/Reference |

| IUPAC Name | methyl 3-(4-bromophenyl)butanoate | PubChem[1] |

| CAS Registry Number | 111129-22-3 (for the racemate) | |

| Common Synonym | Methyl 3-(p-bromophenyl)butyrate | |

| Systematic Synonym | Benzenepropanoic acid, 4-bromo-β-methyl-, methyl ester | |

| Related Compound | (S)-Ethyl 3-(4-bromophenyl)butanoate | Organic Syntheses[2] |

| Related Compound CAS | 1095276-68-8 (for the (S)-ethyl ester) | |

| Parent Acid | 3-(4-Bromophenyl)butanoic acid | PubChem[3] |

| Parent Acid CAS | 53086-46-7 (for the racemic acid) | PubChem[3] |

It is important for researchers to be aware of these different identifiers when conducting literature searches to ensure a comprehensive retrieval of relevant information. The CAS Registry Number, being a unique identifier, is often the most reliable way to pinpoint the exact chemical substance.[4]

Part 2: Synthesis of Methyl 3-(4-bromophenyl)butanoate: A Detailed Experimental Guide

The synthesis of enantiomerically pure β-aryl butanoates is a topic of significant interest in organic chemistry. One of the most robust and well-documented methods for accessing the chiral core of 3-(4-bromophenyl)butanoic acid is through the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. This approach, detailed in Organic Syntheses, provides a reliable pathway to the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid and subsequently esterified to the desired methyl ester.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway to (S)-Methyl 3-(4-bromophenyl)butanoate.

Expertise & Experience: The "Why" Behind the Synthesis

The choice of a rhodium-catalyzed asymmetric 1,4-addition is predicated on its high efficiency and enantioselectivity for the formation of β-chiral esters.[5][6] The use of a chiral phosphine ligand, in this case (R)-BINAP, is crucial for inducing asymmetry and obtaining the desired (S)-enantiomer.[2] The mechanism involves the formation of a chiral rhodium-aryl species which then undergoes conjugate addition to the electron-deficient alkene of the crotonate.[7] The presence of a base, such as triethylamine, is often beneficial for the transmetalation step in the catalytic cycle.[8]

The subsequent saponification of the ethyl ester to the carboxylic acid is a standard and high-yielding transformation. The final step, a Fischer-Speier esterification, utilizes an excess of methanol under acidic catalysis to drive the equilibrium towards the formation of the methyl ester.[3][9] This is a classic and cost-effective method for ester synthesis, particularly when the alcohol is inexpensive and can be used as the solvent.[2][10]

Experimental Protocols

This procedure is adapted from a peer-reviewed protocol in Organic Syntheses[2], a testament to its reliability and reproducibility.

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 eq), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 eq), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Initiation: Add water, followed by triethylamine (1.0 eq). The reaction mixture will typically change color.

-

Substrate Addition: Warm the mixture to 30 °C and add ethyl crotonate (1.2 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at 30 °C for 21 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield (S)-Ethyl 3-(4-bromophenyl)butanoate.

-

Hydrolysis: In a round-bottom flask, dissolve (S)-Ethyl 3-(4-bromophenyl)butanoate (1.0 eq) in a mixture of methanol and water.

-

Base Addition: Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to 50 °C for 1 hour.

-

Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Wash the aqueous residue with dichloromethane. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-(4-bromophenyl)butanoic acid as a solid. The product can be further purified by crystallization.[2]

This is a general and robust procedure for the esterification of a carboxylic acid.[3][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-(4-bromophenyl)butanoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Methyl 3-(4-bromophenyl)butanoate. The product can be further purified by silica gel column chromatography if necessary.

Part 3: Applications and Significance in Research and Development

Methyl 3-(4-bromophenyl)butanoate and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the bromo-aromatic moiety allows for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing access to a wide array of analogs for structure-activity relationship (SAR) studies.[11][12]

The β-arylalkanoic acid structural motif is found in a number of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[11][13] While the direct biological activity of Methyl 3-(4-bromophenyl)butanoate is not extensively reported, it is plausible that it could serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Ester prodrugs are a common strategy in drug development to improve pharmacokinetic properties such as oral absorption and bioavailability.[14]

Furthermore, brominated organic compounds are utilized in materials science for the synthesis of polymers and other functional materials.[15][16] The bromine atom can impart specific properties such as flame retardancy or can serve as a handle for further polymerization reactions.

Part 4: Data Presentation

Physicochemical Properties

| Property | Value (for related compounds) | Source |

| Molecular Formula | C11H13BrO2 | PubChemLite[1] |

| Molecular Weight | 257.12 g/mol | PubChemLite[1] |

| Appearance | Colorless oil or solid | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Chemical Knowledge |

Spectroscopic Data (Representative for β-Aryl Butanoates)

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~1.3 (d, 3H, -CH₃), ~2.6 (d, 2H, -CH₂-), ~3.3 (m, 1H, -CH-), ~3.6 (s, 3H, -OCH₃), ~7.1-7.5 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~22 (-CH₃), ~36 (-CH-), ~43 (-CH₂-), ~52 (-OCH₃), ~120-145 (aromatic carbons), ~172 (C=O) |

| IR (thin film, cm⁻¹) | ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1490 (C=C stretch, aromatic), ~1160 (C-O stretch) |

| Mass Spectrometry (EI) | Characteristic M+ and M+2 isotopic pattern for bromine-containing compounds. |

Note: The exact chemical shifts and peak intensities will vary depending on the specific compound and the experimental conditions.

Conclusion

Methyl 3-(4-bromophenyl)butanoate is a valuable chiral building block with multiple synonyms and identifiers. A thorough understanding of its nomenclature is essential for researchers in the fields of organic synthesis and drug discovery. The synthetic route via asymmetric 1,4-addition to form the precursor carboxylic acid, followed by Fischer esterification, represents a robust and well-established method for its preparation. The versatility of the bromophenyl moiety opens up numerous possibilities for the synthesis of novel compounds with potential applications in both medicine and materials science. This guide provides a solid foundation of knowledge and practical protocols to aid scientists in their research endeavors involving this important chemical entity.

References

- Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 65(23), 8043-8046.

- Shintani, R., Ueyama, K., & Hayashi, T. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes. Chemical Science, 8(11), 7579-7583.

- Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2001). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 98(20), 11149-11153.

- Otera, J. (1993). Fischer–Speier esterification. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

-

Organic Syntheses Procedure, v95p0328. (2018). [Link]

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Sakai, M., Ueda, M., & Miyaura, N. (2003). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry, 68(15), 6000-6004.

-

PubChem. (n.d.). Methyl 3-(4-bromophenyl)butanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]

- Chem-Impex International. (n.d.). Methyl 2-bromo-3-(4-bromophenyl)propionate.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

- Savic, J., Dilber, S., Milenkovic, M., Kotur-Stevuljevic, J., Markovic, B., Vladimirov, S., & Brboric, J. (2016). Docking Studies, Synthesis and Biological Evaluation of β-aryl-β-hydroxy Propanoic Acids for Anti-inflammatory Activity. Medicinal Chemistry, 12(8), 754-763.

- Vasilev, A. A., & Serebryakov, E. P. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 595-606.

- Singh, M., Vaishali, V., Kumar, R., & Singh, V. (2020).

- ChemicalBook. (2024, May 8). Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application. Retrieved from a chemical supplier's technical article.

- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). Chemistry Central Journal, 12(1), 89.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 344-353.

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Retrieved from [Link]

- Wang, L., Chen, P., & Xiao, W. (2021). β-hydroxybutyrate as an Anti-Aging Metabolite. Nutrients, 13(10), 3420.

- Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury. (2020). Bioorganic Chemistry, 105, 104455.

- Sigma-Aldrich. (n.d.). Organic Building Blocks.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). L'actualité chimique, (265), 35-41.

- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group.

- Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. (2010). ScholarWorks@UARK.

- Asymmetric Synthesis with Chemical and Biological Methods. (2004). Wiley-VCH.

Sources

- 1. PubChemLite - Methyl 3-(4-bromophenyl)butanoate (C11H13BrO2) [pubchemlite.lcsb.uni.lu]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and het ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03025H [pubs.rsc.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. athabascau.ca [athabascau.ca]

- 11. Docking Studies, Synthesis and Biological Evaluation of β-aryl-β-hydroxy Propanoic Acids for Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Methyl 3-(4-bromophenyl)butanoate from 4-bromobenzaldehyde

An Application Guide for the Multi-Step Synthesis of Methyl 3-(4-bromophenyl)butanoate

This document provides a comprehensive guide for the synthesis of Methyl 3-(4-bromophenyl)butanoate, a valuable building block in pharmaceutical and materials science research, starting from the readily available 4-bromobenzaldehyde. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice grounded in established chemical principles.

Introduction: The Significance of 3-Arylbutanoates

Substituted 3-arylbutanoate scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The target molecule, methyl 3-(4-bromophenyl)butanoate, serves as a key intermediate. The presence of the bromine atom on the aromatic ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[1] This makes it a highly sought-after precursor in medicinal chemistry for the development of novel therapeutic agents.

Strategic Overview: A Four-Step Synthetic Pathway

The conversion of 4-bromobenzaldehyde to methyl 3-(4-bromophenyl)butanoate is efficiently achieved through a robust four-step sequence. This strategy was designed for clarity, high yields, and ease of purification at each stage.

-

Step 1: Horner-Wadsworth-Emmons Olefination: Formation of a carbon-carbon double bond to construct the butenoate backbone.

-

Step 2: Selective Catalytic Hydrogenation: Reduction of the alkene to an alkane without affecting the aromatic ring or ester functionality.

-

Step 3: Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Step 4: Fischer Esterification: Conversion of the carboxylic acid to the final methyl ester product.

The following diagram illustrates the overall synthetic workflow.

Caption: The four-step synthesis of Methyl 3-(4-bromophenyl)butanoate.

Part 1: Synthesis of Ethyl (E)-3-(4-bromophenyl)but-2-enoate

Principle and Mechanistic Insight

The first step employs the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis.[2][3] This reaction involves the olefination of an aldehyde (4-bromobenzaldehyde) with a stabilized phosphonate carbanion. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying purification.[4] The reaction typically shows high E-selectivity for the resulting alkene, which is crucial for the stereochemical outcome of the final product.[2]

The mechanism proceeds via the deprotonation of the phosphonate ester by a base to form a carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene.[2][5]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Triethyl 2-phosphonopropanoate | 252.21 | 5.55 g | 22.0 |

| Sodium Hydride (60% in mineral oil) | 40.00 (as NaH) | 0.88 g | 22.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 4-Bromobenzaldehyde | 185.02 | 3.70 g | 20.0 |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

Procedure:

-

Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Dissolve triethyl 2-phosphonopropanoate (5.55 g, 22.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Aldehyde Addition: Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield ethyl (E)-3-(4-bromophenyl)but-2-enoate as a colorless oil.

Part 2: Synthesis of Ethyl 3-(4-bromophenyl)butanoate

Principle and Rationale

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated ester is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it efficiently reduces alkenes under mild conditions without affecting the aromatic C-Br bond or the ester carbonyl group.[6] The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl (E)-3-(4-bromophenyl)but-2-enoate | 283.15 | 5.10 g | 18.0 |

| Palladium on Carbon (10 wt. %) | - | 200 mg | - |

| Ethyl Acetate | - | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask, add ethyl (E)-3-(4-bromophenyl)but-2-enoate (5.10 g, 18.0 mmol) and 100 mL of ethyl acetate.

-

Catalyst Addition: Carefully add 10 wt. % Pd/C (200 mg) to the solution.

-

Hydrogenation: Seal the flask with a septum, and purge the flask with hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure of hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(4-bromophenyl)butanoate, which is often pure enough for the next step. If necessary, further purification can be achieved by column chromatography.

Part 3 & 4: Saponification and Fischer Esterification

Principle and Rationale

The final two steps involve the conversion of the ethyl ester to the target methyl ester. A two-step hydrolysis-esterification sequence is often more reliable and higher-yielding than a one-step transesterification.

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. The reaction is driven to completion by the formation of the carboxylate salt.[7]

-

Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[8][9] This is an equilibrium-controlled reaction. To drive the reaction to completion, a large excess of methanol is used as the solvent, shifting the equilibrium towards the product side according to Le Chatelier's principle.[10][11]

Caption: Key steps in the Fischer Esterification mechanism.

Experimental Protocol: Saponification

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 3-(4-bromophenyl)butanoate | 285.16 | 4.85 g | 17.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.36 g | 34.0 |

| Methanol | - | 50 mL | - |

| Water | - | 25 mL | - |

| Hydrochloric Acid (6 M) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-(4-bromophenyl)butanoate (4.85 g, 17.0 mmol) in 50 mL of methanol.

-

Base Addition: Add a solution of sodium hydroxide (1.36 g, 34.0 mmol) in 25 mL of water.

-

Reflux: Heat the mixture to reflux and stir for 3 hours.

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A white precipitate of 3-(4-bromophenyl)butanoic acid will form.[7]

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Fischer Esterification

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-(4-Bromophenyl)butanoic Acid | 257.12 | 3.85 g | 15.0 |

| Anhydrous Methanol | - | 80 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | ~18 |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-(4-bromophenyl)butanoic acid (3.85 g, 15.0 mmol) and 80 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.

-

Workup: Cool the reaction mixture and remove most of the methanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Neutralization: Combine the organic extracts and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 3-(4-bromophenyl)butanoate. The product can be further purified by vacuum distillation if required.

Conclusion

This guide details a reliable and scalable four-step synthesis of methyl 3-(4-bromophenyl)butanoate from 4-bromobenzaldehyde. The chosen pathway, utilizing the Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, saponification, and Fischer esterification, is based on well-established and high-yielding transformations. By providing detailed protocols and explaining the rationale behind the chosen methods, this document serves as a practical resource for researchers in organic synthesis and drug development.

References

-

Taylor & Francis. (2006). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System. Available at: [Link]

-

RSC Publishing. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

-

PubMed. (2003). Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

-

Chemistry Steps. Converting Carboxylic Acids to Esters. Available at: [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. Available at: [Link]

-

ACS Publications. The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride. Available at: [Link]

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

YouTube. (2021). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

-

The Wittig Reaction. (2014). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. youtube.com [youtube.com]

- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective Synthesis of Methyl 3-(4-bromophenyl)butanoate: A Guide to Modern Catalytic and Biocatalytic Strategies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral 3-arylbutanoate esters are pivotal structural motifs in a wide array of pharmaceuticals and agrochemicals. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a key challenge in drug development and chemical manufacturing. This application note provides an in-depth guide to three principal methodologies for synthesizing enantiomerically enriched Methyl 3-(4-bromophenyl)butanoate: asymmetric hydrogenation, chiral auxiliary-mediated conjugate addition, and enzymatic kinetic resolution. Each section details the underlying scientific principles, offers validated, step-by-step protocols, and explains the causality behind experimental choices to empower researchers in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Significance of Chiral 3-Arylbutanoates

The 3-(4-bromophenyl)butanoate scaffold is a valuable chiral building block. The presence of a bromine atom on the aromatic ring provides a versatile handle for further functionalization via cross-coupling reactions, while the stereocenter at the C3 position is crucial for modulating the molecule's interaction with biological targets. Consequently, robust and scalable methods for controlling this stereocenter are of paramount importance. This guide explores three field-proven approaches to achieve high enantiopurity for the target methyl ester.

Strategy 1: Asymmetric Hydrogenation of Prochiral Olefins

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereocenters.[1][2] This approach involves the direct addition of hydrogen across the double bond of a prochiral precursor, such as Methyl (E)-3-(4-bromophenyl)but-2-enoate, using a chiral transition-metal catalyst. The catalyst, typically based on ruthenium, rhodium, or iridium complexed with a chiral ligand, creates a chiral environment that directs the hydrogen addition to one face of the olefin, resulting in a preponderance of one enantiomer.[3]

The choice of metal and ligand is critical. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are particularly renowned for their high efficiency and selectivity in the hydrogenation of a wide range of functionalized olefins, including α,β-unsaturated esters.[4][5][6]

Caption: General workflow for asymmetric hydrogenation.

Protocol 2.1: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

This protocol describes the hydrogenation of Methyl (E)-3-(4-bromophenyl)but-2-enoate using a Ru-(R)-BINAP catalyst system. The (R)-BINAP ligand is chosen to produce the (R)-enantiomer of the product.

Materials:

-

Methyl (E)-3-(4-bromophenyl)but-2-enoate

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Methanol (degassed)

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ (e.g., 0.005 mmol) and (R)-BINAP (e.g., 0.011 mmol). Add degassed methanol (5 mL) and stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve Methyl (E)-3-(4-bromophenyl)but-2-enoate (e.g., 1.0 mmol) in degassed methanol (5 mL).

-

Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere. Seal the vessel.

-

Pressurization: Purge the autoclave with H₂ gas three times before pressurizing to the desired pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Table 1: Typical Parameters for Asymmetric Hydrogenation

| Parameter | Value/Condition | Rationale |

| Catalyst System | Ru-BINAP | Proven high efficiency and enantioselectivity for α,β-unsaturated esters.[5][6] |

| Substrate/Catalyst | 100:1 to 1000:1 | Balances reaction rate with catalyst cost; higher ratios are desirable for industrial scale. |

| Solvent | Methanol / Ethanol | Polar protic solvents often enhance the activity and selectivity of Ru-BINAP catalysts.[4] |

| H₂ Pressure | 10 - 100 atm | Higher pressure increases reaction rate but requires specialized equipment. |

| Temperature | 25 - 80 °C | Higher temperatures can increase rate but may negatively impact enantioselectivity.[4] |

| Typical Yield | >95% | This method is highly efficient, often leading to near-quantitative conversion. |

| Typical ee | 90 - 99% | Ru-BINAP systems are capable of excellent enantiocontrol.[5] |

Strategy 2: Chiral Auxiliary-Mediated Conjugate Addition

This diastereoselective strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate.[7][8] The steric and electronic properties of the auxiliary then direct an incoming nucleophile to a specific face of the molecule. For this target, a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester is a highly effective method.[9][10] After the key bond-forming step, the auxiliary is cleaved, yielding the enantioenriched product and allowing for the auxiliary's recovery.

Sources

- 1. ethz.ch [ethz.ch]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes [sciexplor.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. york.ac.uk [york.ac.uk]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of Methyl 3-(4-bromophenyl)butanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the enantioselective synthesis of (R)-methyl 3-(4-bromophenyl)butanoate via the Hayashi-Miyaura reaction.

Executive Summary

The asymmetric 1,4-addition (conjugate addition) of arylboronic acids to

Mechanistic Rationale & Causality (E-E-A-T)

To successfully execute and troubleshoot this protocol, it is critical to understand the causality behind the reagent and condition choices:

-

Chemoselectivity over Oxidative Addition: Unlike palladium(0) catalysts which readily undergo oxidative addition into aryl-halide bonds (e.g., Suzuki-Miyaura coupling), the Rh(I) catalyst exhibits exceptional chemoselectivity. It preferentially undergoes transmetalation with the boronic acid without activating the C-Br bond of 4-bromophenylboronic acid[2]. This allows the preservation of the aryl bromide handle for downstream functionalization in drug development workflows.

-

The Critical Role of Water: The catalytic cycle relies on a protic solvent to turn over. After the enantiodetermining migratory insertion of the alkene into the Rh-Aryl bond, a rhodium enolate (oxa-allyl) intermediate is formed. Water is strictly required to protonate this intermediate, releasing the product and regenerating the active Rh-hydroxo species[2]. Without water, the reaction stalls at the enolate stage.

-

Ligand-Induced Asymmetry: The use of (S)-BINAP creates a highly rigid, chiral

-symmetric environment. The steric bulk of the binaphthyl backbone forces the methyl crotonate to coordinate via its Re-face, ensuring that the aryl migration sets the (R)-stereocenter at the

Catalytic Cycle Visualization

The following diagram illustrates the strict sequence of elementary steps in the Rh-catalyzed 1,4-addition, highlighting the necessity of water for catalyst turnover.

Figure 1: Catalytic cycle of the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in checkpoints allow the operator to verify reaction health in real-time before proceeding to the next step.

Scale: 1.0 mmol (Methyl crotonate) Target: (R)-Methyl 3-(4-bromophenyl)butanoate

Materials & Reagents

-

Methyl crotonate (1.0 mmol, 100 mg)

-

4-Bromophenylboronic acid (1.5 mmol, 301 mg)

-

Acetylacetonatobis(ethylene)rhodium(I)

(0.03 mmol, 7.7 mg, 3 mol%) -

(S)-BINAP (0.033 mmol, 20.5 mg, 3.3 mol%)

-

1,4-Dioxane (Degassed, 2.5 mL)

-

Deionized Water (Degassed, 0.25 mL)

Step 1: Catalyst Pre-Activation

-

In an argon-filled glovebox or using standard Schlenk techniques, charge a dry 10 mL Schlenk tube with

and (S)-BINAP. -

Add 2.5 mL of degassed 1,4-dioxane.

-

Validation Checkpoint: Stir the mixture at room temperature for 15-30 minutes. The suspension will transition into a homogeneous, deep orange/red solution. This color change confirms the displacement of ethylene ligands and the successful formation of the active [Rh(acac)((S)-BINAP)] complex.

Step 2: Substrate Addition & Reaction Initiation

-

To the active catalyst solution, add 4-bromophenylboronic acid and methyl crotonate.

-

Add 0.25 mL of degassed water. (Critical: The solvent ratio of Dioxane:H₂O must be exactly 10:1 v/v to balance substrate solubility and enolate hydrolysis).

-

Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours[1].

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Methyl crotonate is UV-inactive but stains readily with

. The product is UV-active and stains strongly with

Step 3: Workup & Isolation

-

Cool the reaction to room temperature and quench by adding 5 mL of saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5) to afford the pure (R)-methyl 3-(4-bromophenyl)butanoate as a colorless oil.

Step 4: Analytical Validation

-

Yield Calculation: Weigh the isolated product (Expected yield: 85–94%).

-

Enantiomeric Excess (ee): Determine ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min, 254 nm). Expected ee: >90%.

Quantitative Data & Optimization

The table below summarizes the causality of reaction parameters on the yield and enantioselectivity of the 1,4-addition to methyl crotonate. Note the strict requirement for elevated temperatures when using the acac precatalyst, whereas the pre-formed hydroxo dimer operates efficiently under milder conditions.

| Entry | Catalyst Precursor | Ligand | Solvent System | Temp (°C) | Yield (%) | ee (%) |

| 1 | None | Dioxane/H₂O (10:1) | 100 | 0 | N/A | |

| 2 | Dioxane/H₂O (10:1) | 100 | 85 | 0 | ||

| 3 | (S)-BINAP | Dioxane/H₂O (10:1) | 50 | 45 | 92 | |

| 4 | (S)-BINAP | Dioxane/H₂O (10:1) | 100 | 94 | 91 | |

| 5 | None | THF/H₂O (10:1) | 50 | 96 | 93 |

Table 1: Optimization of reaction parameters highlighting the causality of catalyst selection, temperature, and ligand effects on the synthesis of methyl 3-(4-bromophenyl)butanoate.

References

- Sakuma, S.; Sakai, M.; Itooka, R.; Miyaura, N. "Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap." Science.gov.

- Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews (ACS Publications).

Sources

Technical Application Note: Optimized Heck-Mizoroki Coupling of Methyl 3-(4-bromophenyl)butanoate

Executive Summary

This application note details the optimized protocol for the Heck-Mizoroki coupling of Methyl 3-(4-bromophenyl)butanoate with activated alkenes (specifically tert-butyl acrylate and styrene). This substrate, featuring a para-substituted aryl bromide and a stereogenic center at the benzylic position, represents a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents.

The protocol addresses common challenges such as catalyst deactivation (Pd-black formation) , regioselectivity (linear vs. branched) , and preservation of the ester side-chain integrity . By utilizing a Pd(OAc)₂/P(o-tol)₃ catalytic system, we achieve yields >90% with high E-selectivity.

Reaction Engineering & Mechanism

Substrate Analysis

-

Electrophile: Methyl 3-(4-bromophenyl)butanoate. The C-Br bond is the active site. The benzylic C-H bond (C3 position) is susceptible to radical abstraction, but standard Heck conditions (basic, Pd(II)/Pd(0)) are generally compatible provided the temperature is controlled to prevent benzylic oxidation.

-

Nucleophile: Activated alkenes (Acrylates, Styrenes). Electron-deficient alkenes (acrylates) typically favor the linear (trans- or E-) product due to electronic and steric control during migratory insertion.

Mechanistic Pathway

The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle. The choice of Tri-o-tolylphosphine (P(o-tol)₃) is deliberate; its steric bulk facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, preventing aggregation into inactive Palladium black.

Figure 1: Catalytic Cycle of the Heck Reaction

Caption: The Pd(0)/Pd(II) catalytic cycle showing the critical Oxidative Addition and Migratory Insertion steps.[1][2][3][4][5]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][6] | Role |

| Methyl 3-(4-bromophenyl)butanoate | 257.13 | 1.0 | Limiting Reagent |

| tert-Butyl Acrylate | 128.17 | 1.5 | Coupling Partner |

| Palladium(II) Acetate | 224.51 | 0.05 (5 mol%) | Pre-catalyst |

| Tri-o-tolylphosphine | 304.37 | 0.10 (10 mol%) | Ligand |

| Triethylamine (Et₃N) | 101.19 | 2.5 | Base (HBr scavenger) |

| DMF (Anhydrous) | - | - | Solvent (0.2 M) |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).

-

Evacuate and backfill with Nitrogen (N₂) three times.[4]

-

Add 2.0 mL of anhydrous DMF via syringe.

-

Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn from orange to a bright yellow/lemon color, indicating the formation of the active phosphine-ligated Pd species.

Step 2: Reaction Assembly 5. To the catalyst solution, add Methyl 3-(4-bromophenyl)butanoate (257 mg, 1.0 mmol). 6. Add Triethylamine (350 µL, 2.5 mmol). 7. Add tert-Butyl Acrylate (220 µL, 1.5 mmol). 8. Add remaining DMF (3.0 mL) to wash down the sides. 9. Seal the tube tightly.

Step 3: Reaction Execution 10. Place the reaction vessel in a pre-heated oil bath at 100 °C . 11. Stir vigorously (800 rpm). 12. Monitor: Check by TLC or HPLC at 2 hours and 6 hours.

- TLC Eluent: 10% Ethyl Acetate in Hexanes.

- Visualization: UV (254 nm). The product will be highly fluorescent compared to the starting material.

Step 4: Work-up 13. Once conversion is >98% (typically 6-12 hours), cool the mixture to RT. 14. Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMF and Et₃N salts. 15. Wash the organic layer with Brine (10 mL). 16. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 17. Purify the crude residue via flash column chromatography (Silica Gel 60).

- Gradient: 0% → 15% EtOAc in Hexanes.

- Isolate the product as a pale yellow oil or solid.

Results & Discussion

Optimization Data

The following table summarizes the optimization of base and ligand effects for this specific substrate.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Note |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 78 | Moderate Pd black formation |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 94 | Clean conversion, high E-selectivity |

| 3 | Pd(OAc)₂ | None | K₂CO₃ | DMAc | 120 | 65 | Jeffery conditions; slower |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 88 | Good, but expensive reagents |

Workflow Visualization

Figure 2: Experimental Workflow Diagram

Caption: Operational workflow from setup to purification.

Troubleshooting & Critical Parameters (The Self-Validating System)

To ensure trustworthiness and reproducibility, observe these "Self-Validating" checkpoints:

-

Catalyst Activation Color Change:

-

Validation: The mixture of Pd(OAc)₂ and Phosphine in DMF must turn yellow before heating. If it remains dark orange or turns black immediately, oxygen is present. Action: Re-degas the solvent and vessel.

-

-

Pd Black Formation:

-

Validation: A fine black precipitate appearing after the reaction is complete is normal. If it appears within the first hour, the catalyst has died (agglomerated) before turnover. Action: Increase ligand loading (L:Pd ratio 4:1) or lower temperature to 90 °C.

-

-

Regioselectivity Check:

-

Validation: 1H NMR of the crude product. Look for the vinylic protons of the cinnamate double bond.

-

Trans (E) product: Doublet with coupling constant J ≈ 16 Hz.

-

Branched product: Geminal protons with small coupling.

-

-

Note: Acrylates typically yield >95% trans-linear product.

-

References

-

Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27. Link (General Reference)

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective". Organic & Biomolecular Chemistry, 5, 31-44. Link

-

Organic Chemistry Portal. "Heck Reaction Protocols". Link

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols: Methyl 3-(4-bromophenyl)butanoate as a Versatile Intermediate in Drug Discovery

Abstract

Methyl 3-(4-bromophenyl)butanoate is a valuable and versatile intermediate in the drug discovery and development pipeline. Its structure incorporates several key features that medicinal chemists can strategically exploit: a brominated aromatic ring, a readily modifiable ester group, and a stereogenic center. The aryl bromide serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The ester functionality provides a gateway to other derivatives, most notably the corresponding carboxylic acid, which is a common pharmacophore in many drug classes.[1] This guide provides an in-depth analysis of the synthesis, properties, and core applications of this intermediate, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Structural Analysis and Physicochemical Properties

The utility of Methyl 3-(4-bromophenyl)butanoate stems from its distinct structural components. The 4-bromophenyl group provides a rigid scaffold and a reactive site for diversification. The butanoate chain, particularly the methyl group at the 3-position, can influence conformational flexibility and lipophilicity, which are critical parameters in optimizing a drug candidate's pharmacokinetic profile.[2]

Table 1: Physicochemical Properties of Methyl 3-(4-bromophenyl)butanoate

| Property | Value | Source |

| CAS Number | 1021735-42-1 | [3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [4] |

| Molecular Weight | 257.12 g/mol | [4] |

| Monoisotopic Mass | 256.0099 Da | [4] |

| Appearance | Varies; typically a solid or oil | [5] |

| SMILES | CC(CC(=O)OC)C1=CC=C(C=C1)Br | [4] |

| InChIKey | PUJGRHDQMSUGGT-UHFFFAOYSA-N | [4] |

Synthesis of Methyl 3-(4-bromophenyl)butanoate

A reliable synthesis of the parent butanoic acid scaffold can be achieved via a rhodium-catalyzed asymmetric conjugate addition, followed by esterification. The following protocol is adapted from a well-established procedure for the synthesis of the enantiomerically pure ethyl ester, a closely related analogue.[6][7]

Workflow for Synthesis

Caption: General workflow for the synthesis of Methyl 3-(4-bromophenyl)butanoate.

Protocol 2.1: Synthesis of (S)-Methyl 3-(4-bromophenyl)butanoate

This protocol describes a conceptual rhodium-catalyzed 1,4-conjugate addition.

Materials:

-

4-Bromophenylboronic acid (1.0 eq)

-

Methyl crotonate (1.2 eq)

-

[Rh(acac)(C₂H₄)₂] (1.5 mol%)

-

(S)-BINAP (1.6 mol%)

-

1,4-Dioxane/H₂O (10:1 v/v)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-